1-[(2,4-Dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine
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Overview
Description
1-[(2,4-Dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two methoxy groups attached to the phenyl rings and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2,4-Dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzyl chloride with 4-methoxyphenylpiperazine. The reaction typically occurs in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, yielding the corresponding phenyl derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.
Reduction: Formation of 2,4-dimethylphenyl derivatives.
Substitution: Formation of halogenated or alkylated phenyl derivatives.
Scientific Research Applications
1-[(2,4-Dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting central nervous system disorders.
Materials Science: The compound can be utilized in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It can serve as a probe to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(2,4-Dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine can be compared with other similar compounds, such as:
1-[(2,4-Dimethoxyphenyl)methyl]-4-(4-chlorophenyl)piperazine: This compound has a chlorine atom instead of a methoxy group, which may alter its chemical and biological properties.
1-[(2,4-Dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine: The presence of a fluorine atom can impact the compound’s reactivity and interactions with molecular targets.
1-[(2,4-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine: The nitro group introduces different electronic and steric effects, influencing the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-23-18-8-5-17(6-9-18)22-12-10-21(11-13-22)15-16-4-7-19(24-2)14-20(16)25-3/h4-9,14H,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMPFQWWALLWPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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